3-(Methylthio)-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-(Methylthio)-5-(trifluoromethyl)benzaldehyde is a chemical compound with a molecular formula of C10H11F3S2 . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (CF3) and a methylthio group (CH3S) attached to a benzaldehyde core . The exact structure and conformation can be determined using techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Chemical Reactions
New Synthetic Methods for Arylacetic Esters A study by Ogura, Itō, and Tsughihashi (1979) introduced a novel synthesis method for arylacetic esters using methyl (methylthio)methyl sulfoxide reacting with benzaldehyde. This method was found applicable to the production of various esters, including those with aromatic aldehydes as starting materials, providing a significant advancement in the synthesis of these compounds from benzaldehydes like 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde (Ogura, Itō, & Tsughihashi, 1979).
Palladium-Catalyzed Cross-Coupling Wang et al. (2019) described the use of 3,5-bis(trifluoromethyl)aniline as a monodentate transient directing group in a palladium-catalyzed cross-coupling process. This method enabled the efficient synthesis of 9-fluorenones from benzaldehydes, exhibiting high regioselectivities and broad functional group compatibility, which might include derivatives of this compound (Wang et al., 2019).
Biochemical Studies and Applications
In Vitro Antioxidant Activity and Physicochemical Properties Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities and physicochemical properties. This study, which involved reactions with benzaldehyde derivatives, could provide insights into the biochemical properties and potential applications of related compounds, including this compound derivatives (Yüksek et al., 2015).
Material Science and Catalysis
Liquid Crystal Materials with Sulfur Atoms Haramoto and Kamogawa (1985) researched the synthesis and electro-optic properties of 2,5-disubstituted 1,3-dithianes, derived from the thioacetalization of benzaldehydes. This study's findings on isomerism and electro-optic properties could be relevant to materials science, potentially applying to materials derived from similar structures like this compound (Haramoto & Kamogawa, 1985).
Benzaldehyde Bioproduction Optimization Craig and Daugulis (2013) focused on optimizing the bioproduction of benzaldehyde, a vital molecule in the flavor industry, using Pichia pastoris in a two-phase partitioning bioreactor. Insights from this study could be applied to enhance the bioproduction efficiency of similar compounds, including this compound (Craig & Daugulis, 2013).
Safety and Hazards
Properties
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDLXSWPJTYBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248755 | |
Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868166-29-4 | |
Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868166-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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